6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-22-11-19-21-18(22)28(25,26)14-5-7-23(8-6-14)17(24)16-9-12-3-4-13(27-2)10-15(12)20-16/h3-4,9-11,14,20H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUCGDVKYQDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function. For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Comparison with Similar Compounds
Structural Analogues of Indole Derivatives
Table 1: Key Structural Comparisons
Key Observations :
Complexity vs. Simplicity : The target compound exhibits greater structural complexity compared to simpler analogues like 6-(4-Methylpiperazin-1-yl)-1H-indole , which lacks the sulfonyl-triazole-piperidine motif .
Functional Group Diversity : The triazole-sulfonyl group in the target compound introduces polar interactions absent in carbonitrile- or morpholine-substituted derivatives .
Synthetic Challenges : The multi-step synthesis involving sulfonylation and piperidine coupling (inferred from ) contrasts with one-step substitutions in morpholine/pyrazine derivatives .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Observations :
Polarity : The target compound’s lower LogP (1.8 vs. 3.5 in diphenylmethyl analogue) suggests improved aqueous solubility compared to bulkier derivatives .
Bioactivity : The 4-methyl-1,2,4-triazole moiety may confer kinase inhibitory activity, analogous to triazole-containing drugs like voriconazole .
Crystallographic and Computational Analysis
The structural determination of such compounds relies on:
- SHELX Suite : For refining crystallographic data, particularly small-molecule resolution .
- ORTEP-3/WinGX : For visualizing molecular geometry and validating bond angles/distances .
Example : The piperidine-triazole-sulfonyl linkage in the target compound likely adopts a chair conformation (piperidine) with planar triazole, stabilized by sulfonyl resonance .
Q & A
Q. Q1. What are the key synthetic challenges in preparing the piperidine-triazole sulfonyl moiety, and how can reaction conditions be optimized?
Methodological Answer: The sulfonylation of the piperidine ring with the 4-methyl-1,2,4-triazole group requires precise control of reaction stoichiometry and temperature. Evidence from analogous sulfonylation reactions suggests using sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) with a base like pyridine or DMAP to scavenge HCl byproducts . Optimization involves:
- Temperature : 0–5°C to minimize side reactions (e.g., over-sulfonylation).
- Solvent : Dichloromethane (DCM) or THF for solubility and reactivity balance.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Q2. How can structural ambiguities in the indole-piperidine linkage be resolved using spectroscopic methods?
Methodological Answer: The carbonyl linkage between the indole and piperidine rings can be confirmed via:
- ¹H NMR : Look for a downfield shift of the indole C2 proton (δ 7.8–8.2 ppm) due to electron withdrawal by the carbonyl group.
- ¹³C NMR : A carbonyl signal at ~170 ppm confirms the amide bond .
- 2D NMR (HSQC/HMBC) : Correlate the piperidine NH proton with the carbonyl carbon to validate connectivity .
- X-ray crystallography : For unambiguous confirmation, grow single crystals using vapor diffusion (e.g., hexane/DCM) and analyze space group symmetry .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 6-methoxy group influence binding to biological targets?
Methodological Answer: The 6-methoxy group on the indole core modulates electron density and steric bulk, impacting interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). To assess this:
Computational docking : Compare binding energies of methoxy vs. non-methoxy analogs using AutoDock Vina or Schrödinger Suite.
SAR studies : Synthesize analogs with substituents (e.g., 6-F, 6-Cl, 6-NH₂) and test inhibition potency.
Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB) to map hydrogen bonding and hydrophobic interactions .
Q. Q4. How can contradictory bioassay data (e.g., IC₅₀ variability) be systematically analyzed?
Methodological Answer: Discrepancies in bioactivity data often arise from assay conditions. To resolve contradictions:
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Control variables : Test under varying pH (7.4 vs. 6.5) and serum concentrations (e.g., 10% FBS vs. serum-free).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers.
- Meta-analysis : Aggregate data from ≥3 independent labs to calculate weighted mean IC₅₀ values .
Q. Q5. What strategies are effective for improving metabolic stability of the triazole sulfonyl group in vivo?
Methodological Answer: The triazole sulfonyl group is prone to enzymatic hydrolysis. Strategies include:
- Isosteric replacement : Replace the sulfonyl group with a sulfonamide or phosphonate to reduce metabolic cleavage.
- Prodrug design : Mask the sulfonyl moiety with a cleavable ester or carbamate group.
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .
Q. Q6. How can regioselectivity issues during indole functionalization be mitigated?
Methodological Answer: The C2 position of indole is highly reactive. To ensure regioselective substitution:
- Directing groups : Use a temporary protecting group (e.g., SEM at N1) to block undesired positions.
- Metal catalysis : Employ Pd-catalyzed C–H activation with ligands like XPhos for C2 selectivity.
- Microwave synthesis : Short reaction times (10–30 min) reduce side product formation .
Q. Q7. What computational models best predict the compound’s pharmacokinetic properties?
Methodological Answer: Use QSPR models (Quantitative Structure-Property Relationship) parameterized with:
- LogP : Predict using ChemAxon or ACD/Labs.
- Permeability : Apply the Caco-2 cell model in silico (e.g., GastroPlus).
- Clearance : Train machine learning models on PubChem datasets for sulfonamide-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
